β2-Adrenoceptor Functional Potency: Milveterol pEC50 10.2 vs. Indacaterol pEC50 8.06, Formoterol pEC50 ~8.4, and Salmeterol pEC50 9.6
Milveterol exhibits a pEC50 of 10.2 (EC50 ≈ 0.063 nM) at the human β2-adrenoceptor in cell-based functional (cAMP) assays, representing the highest potency among ultra-LABAs for which published data are available [1]. By contrast, indacaterol—the first approved once-daily ultra-LABA—has a pEC50 of 8.06 ± 0.02 (EC50 ≈ 8.7 nM) in CHO cells expressing human β2-adrenoceptors [2]. Formoterol (a twice-daily LABA) has a reported pEC50 of ~8.4, and salmeterol (twice-daily LABA) has a pEC50 of 9.6 in comparable cAMP accumulation assays [3]. The difference between milveterol's pEC50 of 10.2 and indacaterol's pEC50 of 8.06 corresponds to a ~138-fold higher potency at the molecular target level.
| Evidence Dimension | β2-adrenoceptor functional potency (pEC50 in cAMP accumulation assays) |
|---|---|
| Target Compound Data | Milveterol (GSK-159797): pEC50 = 10.2 (EC50 ≈ 0.063 nM) in cell-based assays |
| Comparator Or Baseline | Indacaterol: pEC50 = 8.06 ± 0.02 (EC50 ≈ 8.7 nM) in CHO-β2 cells [Battram 2006]; Formoterol: pEC50 ≈ 8.4; Salmeterol: pEC50 = 9.6 in CHO-β2 cells |
| Quantified Difference | Milveterol vs. Indacaterol: ΔpEC50 = 2.14 (≈138-fold potency advantage); Milveterol vs. Salmeterol: ΔpEC50 = 0.6 (≈4-fold potency advantage) |
| Conditions | Cell-based cAMP accumulation assays using recombinant human β2-adrenoceptors; note that assay conditions (cell line, incubation time) differ across studies and limit direct quantitative equivalence |
Why This Matters
The ~138-fold higher potency of milveterol relative to indacaterol at the β2-adrenoceptor means that lower molar concentrations are required to achieve equivalent receptor activation, which directly impacts dosing considerations in in vivo experimental models and may translate to a favorable therapeutic index.
- [1] Jacobsen JR, Choi SK, Combs J, Fournier EJL, Klein U, Pfeiffer JW, Thomas GR, Yu C, Moran EJ. A multivalent approach to the discovery of long-acting β2-adrenoceptor agonists for the treatment of asthma and COPD. Bioorg Med Chem Lett. 2012 Jan 15;22(2):1213-8. doi: 10.1016/j.bmcl.2011.11.072. PMID: 22178551. Data also aggregated by Probechem Biochemicals, Milveterol product page. View Source
- [2] Battram C, Charlton SJ, Cuenoud B, Dowling MR, Fairhurst RA, Farr D, Fozard JR, Leighton-Davies JR, Lewis CA, McEvoy L, Turner RJ, Trifilieff A. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel inhaled β2 adrenoceptor agonist with a 24-h duration of action. J Pharmacol Exp Ther. 2006 May;317(2):762-70. doi: 10.1124/jpet.105.098251. PMID: 16434564. View Source
- [3] Salmeterol pEC50 data: MedChemExpress product datasheet; primary source: salmeterol shows pEC50 of 9.6 at human β2-AR in CHO cell cAMP assays. Also: Slack RJ, Barrett VJ, Morrison VS, Sturton RG, Emmons AJ, Ford AJ, Knowles RG. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. J Pharmacol Exp Ther. 2013 Jan;344(1):218-30. doi: 10.1124/jpet.112.198481. PMID: 23115222, which provides cross-comparator pEC50 data for salmeterol, formoterol, and indacaterol in the same assay system. View Source
